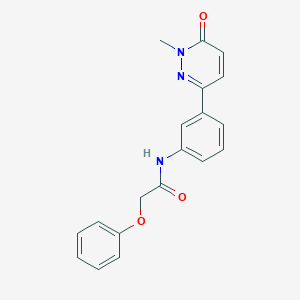
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide, also known as MDP-2-P, is a chemical compound that has been extensively studied for its potential use in scientific research. MDP-2-P is a derivative of pyridazine, a heterocyclic organic compound that contains a six-membered ring consisting of four carbon atoms and two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Zurenko et al. (1996) revealed the in vitro activities of novel oxazolidinone antibacterial agents, including derivatives structurally similar to "N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide". These compounds demonstrated significant antibacterial activities against a variety of clinically important human pathogens. The research highlighted the potential of these derivatives in addressing resistant bacterial strains without rapid resistance development, indicating their promising applications in antimicrobial therapy (Zurenko et al., 1996).
Chemoselective Acetylation and Antimalarial Drug Synthesis
Magadum and Yadav (2018) conducted research on chemoselective acetylation using immobilized lipase to produce N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study presents a synthetic route that could potentially be applied in the synthesis of complex organic molecules, including the target compound, for medicinal purposes (Magadum & Yadav, 2018).
Antioxidant, Analgesic, and Anti-inflammatory Properties
Faheem (2018) investigated the pharmacological potential of novel derivatives, including structures akin to the target compound, for their toxicity assessment, tumour inhibition, and antioxidant, analgesic, and anti-inflammatory actions. The study underscores the multifaceted biological activities of these compounds, suggesting their applicability in developing therapeutic agents (Faheem, 2018).
Synthesis and Utility in Fused Azines
Research by Ibrahim and Behbehani (2014) on the synthesis of a novel class of pyridazin-3-one derivatives, closely related to the compound of interest, highlighted their utility in the synthesis of fused azines. This work not only provides insights into synthetic organic chemistry but also suggests the potential of these compounds in material science and pharmaceutical research (Ibrahim & Behbehani, 2014).
Allosteric Modifiers of Hemoglobin
A study conducted by Randad et al. (1991) explored the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, which are structurally related to the query compound. These agents have shown potential in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, indicating their significance in medical research and potential therapeutic applications (Randad et al., 1991).
Eigenschaften
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22-19(24)11-10-17(21-22)14-6-5-7-15(12-14)20-18(23)13-25-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZXQHBOXHATLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

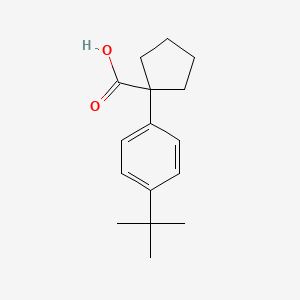
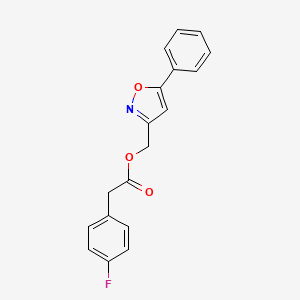
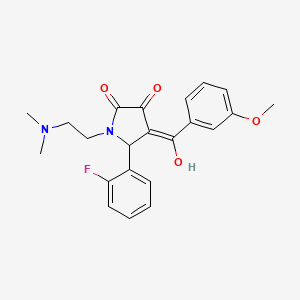
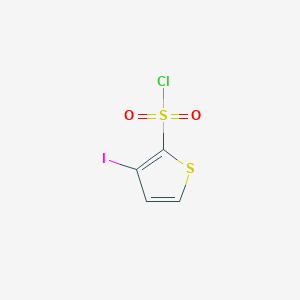
![2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2708751.png)
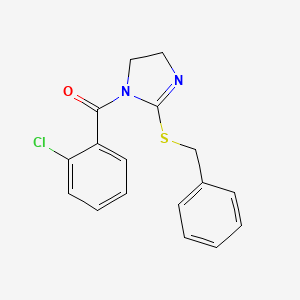
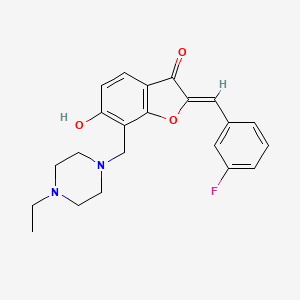
![(E)-N-[1-(Cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2708755.png)
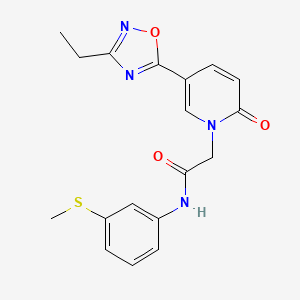
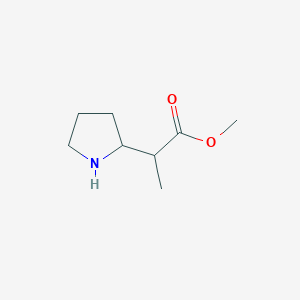
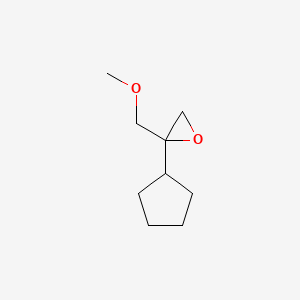
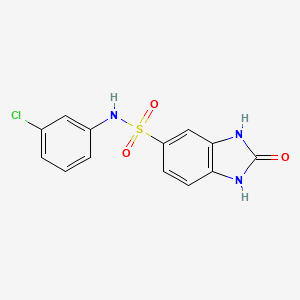
![2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2708765.png)
![2-(4-Ethoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2708766.png)